Cephalosporin mustard

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

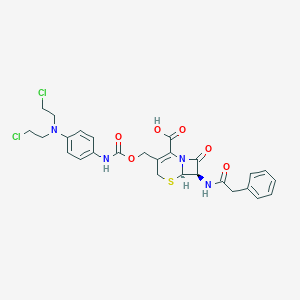

Cephalosporin mustard, also known as this compound, is a useful research compound. Its molecular formula is C27H28Cl2N4O6S and its molecular weight is 607.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Therapy

Cephalosporin mustard has been extensively studied for its potential in treating various cancers. Its design allows for selective targeting of tumor cells while sparing normal tissues, which is crucial in reducing side effects commonly associated with conventional chemotherapy.

Case Study: ADEPT Trials

In clinical trials involving patients with colorectal cancer, this compound was used in conjunction with β-lactamase enzymes. The results indicated a significant reduction in tumor size with minimal adverse effects compared to traditional chemotherapeutic agents, highlighting its potential as a safer alternative in oncology .

Combination Therapies

Research has explored the combination of this compound with other therapeutic agents to enhance efficacy. For instance, studies have shown that combining this compound with immunotherapy can improve patient outcomes by leveraging both targeted cytotoxicity and immune system activation against tumors .

Antimicrobial Properties

While primarily focused on oncology, this compound also exhibits antimicrobial properties due to its cephalosporin backbone. This aspect has been investigated for potential applications in treating infections caused by resistant bacterial strains, although this area requires further research .

Data Tables

| Application | Description | Outcome |

|---|---|---|

| Anticancer Therapy | Activation via ADEPT at tumor sites | Significant tumor reduction, minimal toxicity |

| Combination Therapies | Used alongside immunotherapy | Enhanced efficacy and patient outcomes |

| Antimicrobial Properties | Potential use against resistant bacterial strains | Requires further investigation |

Conclusions and Future Directions

This compound represents a promising advancement in targeted cancer therapy through its unique mechanism of action and reduced toxicity profile. Ongoing research aims to refine its application in various cancer types and explore combination therapies that could further enhance its effectiveness.

Future studies should focus on:

- Long-term efficacy : Evaluating the sustained effects of this compound in larger patient populations.

- Mechanistic insights : Understanding the precise mechanisms behind its anticancer and antimicrobial activities.

- Regulatory pathways : Navigating clinical trial protocols to facilitate approval for broader clinical use.

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments to assess the stability of Cephalosporin mustard under varying pH conditions?

- Methodological Answer : Stability studies should involve controlled pH buffers (e.g., pH 3–10) and use high-performance liquid chromatography (HPLC) to quantify degradation products. Accelerated stability testing under thermal stress (40°C–60°C) can predict shelf-life. Include impurity profiling to identify byproducts, referencing ICH Q3D guidelines for elemental impurities .

Q. How should researchers standardize the synthesis of this compound to ensure reproducibility?

- Methodological Answer : Document reaction parameters (temperature, solvent ratios, catalyst concentration) rigorously. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. For novel intermediates, provide detailed crystallization conditions and purity data (e.g., ≥95% by HPLC). Cross-reference synthetic pathways with prior literature to avoid redundancy .

Q. What analytical techniques are essential for characterizing this compound’s interaction with biological macromolecules?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Pair with molecular docking simulations to predict interaction sites. Validate findings using circular dichroism (CD) spectroscopy to confirm conformational changes in target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking cephalosporin use to Clostridioides difficile infection (CDI) incidence?

- Methodological Answer : Conduct meta-regression analyses of multi-country datasets, adjusting for confounders like antibiotic stewardship programs and diagnostic protocols. Use Spearman’s rank correlation to test associations between cephalosporin consumption (DDD/1,000 inhabitants/day) and CDI rates. Address reporting biases by stratifying data by surveillance methodology (e.g., EUCLID vs. non-EUCLID studies) .

Q. What experimental designs are optimal for detecting trace genotoxic impurities in this compound batches?

- Methodological Answer : Implement LC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppm. Use in-silico tools (e.g., Derek Nexus) to predict mutagenicity of impurities. Include positive controls (e.g., nitrosamine-spiked samples) and validate methods per ICH M7 guidelines. For elemental impurities, apply ICP-MS with collision/reaction cell technology .

Q. How should conflicting results from in vitro vs. in vivo efficacy studies of this compound be analyzed?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies. Compare minimum inhibitory concentration (MIC) values in vitro with tissue penetration data in vivo (e.g., using microdialysis). Assess bacterial load reduction in animal models under simulated human dosing regimens .

Q. What statistical approaches are recommended for evaluating synergistic effects between this compound and β-lactamase inhibitors?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Apply Bliss independence or Loewe additivity models for synergy quantification. Validate with time-kill curves and bootstrap resampling to estimate confidence intervals .

Q. Data Analysis and Interpretation

Q. How can researchers address non-normal distributions in datasets comparing this compound’s efficacy across bacterial strains?

- Methodological Answer : Preprocess data using Shapiro-Wilk tests for normality. For non-parametric datasets, apply Kruskal-Wallis tests with Dunn’s post-hoc correction. Transform skewed variables (e.g., log10) or use generalized linear models (GLMs) with appropriate link functions .

Q. What methodologies are effective for integrating heterogeneous data (e.g., genomic, proteomic) to study resistance mechanisms against this compound?

- Methodological Answer : Use multi-omics integration platforms (e.g., STRING-DB, MetaboAnalyst) to identify co-expression networks. Apply machine learning (e.g., random forests) to prioritize resistance-associated mutations. Validate hypotheses with CRISPR-Cas9 knockout models .

Q. Ethical and Reproducibility Considerations

Q. How should researchers ensure transparency when reporting negative results in this compound trials?

Propiedades

Número CAS |

139914-00-4 |

|---|---|

Fórmula molecular |

C27H28Cl2N4O6S |

Peso molecular |

607.5 g/mol |

Nombre IUPAC |

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1 |

Clave InChI |

YPVMPWUFEGUJOE-RCZVLFRGSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |

Sinónimos |

7-(phenylacetamido)cephalosporin mustard cephalosporin mustard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.